2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid

Description

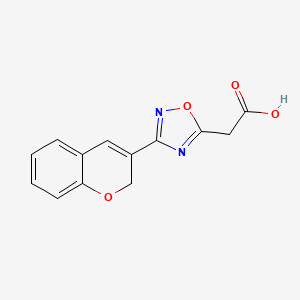

Structure and Properties The compound 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid features a 1,2,4-oxadiazole ring substituted at position 3 with a 2H-chromen-3-yl group (a bicyclic benzopyran derivative) and at position 5 with an acetic acid moiety via a methylene bridge. The acetic acid group enhances solubility and provides a handle for further functionalization or interaction with biological targets.

Properties

Molecular Formula |

C13H10N2O4 |

|---|---|

Molecular Weight |

258.23 g/mol |

IUPAC Name |

2-[3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]acetic acid |

InChI |

InChI=1S/C13H10N2O4/c16-12(17)6-11-14-13(15-19-11)9-5-8-3-1-2-4-10(8)18-7-9/h1-5H,6-7H2,(H,16,17) |

InChI Key |

ZCYRKRMIYUYGNA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C3=NOC(=N3)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, green solvents, and efficient purification techniques such as recrystallization or chromatography. The specific conditions would be tailored to scale up the laboratory synthesis to an industrial level while maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The presence of reactive sites in the molecule allows for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxadiazole exhibit significant anticancer properties. For instance, studies have shown that compounds based on the 1,2,4-oxadiazole scaffold can inhibit the proliferation of cancer cells through various mechanisms. The presence of the chromen moiety enhances the cytotoxic effects against different cancer cell lines. A notable example is the activity of similar oxadiazole derivatives that have shown IC50 values in the micromolar range against HepG2 and MCF-7 cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HepG2 | 35.58 |

| Compound B | MCF-7 | 5.55 |

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. Studies demonstrate that oxadiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models. For instance, a study reported that compounds containing oxadiazole structures exhibited significant inhibition of egg albumin denaturation, a method used to evaluate anti-inflammatory activity . This suggests potential applications in treating inflammatory diseases.

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives are also noteworthy. Research has highlighted that these compounds can target bacterial cell walls and inhibit essential biosynthetic pathways. A study found that certain oxadiazole derivatives displayed promising activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations comparable to standard antibiotics .

| Compound | Bacterial Strain | MIC (μg/ml) |

|---|---|---|

| Compound C | Staphylococcus aureus | 0.78 |

| Standard Drug | Ciprofloxacin | 6.25 |

Synthesis and Mechanisms

The synthesis of 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid typically involves multi-step reactions starting from readily available chromen derivatives and incorporating oxadiazole functionalities through cyclization reactions. The mechanisms underlying its biological activities often involve modulation of enzyme pathways related to inflammation and cancer cell proliferation.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Anticancer Study : A compound structurally similar to 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid was tested in vivo and showed a significant reduction in tumor size in xenograft models.

- Anti-inflammatory Research : Clinical trials utilizing oxadiazole derivatives demonstrated marked improvements in patients with chronic inflammatory conditions compared to placebo groups.

Mechanism of Action

The mechanism by which 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The chromen moiety can interact with enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it might inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Molecular Formula and Weight

- Inferred Molecular Formula : $ C{13}H{10}N2O4 $ (based on structural analogs).

- Molecular Weight : ~258.23 g/mol.

Comparison with Similar Compounds

The following table compares the target compound with structurally related 1,2,4-oxadiazole-acetic acid derivatives, highlighting substituents, molecular properties, and reported applications.

Key Structural and Functional Differences

Substituent Effects :

- Chromen vs. Phenyl/Pyridinyl : The chromen system in the target compound introduces a fused benzopyran ring, which may confer fluorescence and π-π stacking interactions absent in phenyl or pyridinyl analogs. This could enhance applications in imaging or photodynamic therapy.

- Acetic Acid vs. Sulfanyl/Sulfonyl Groups : The acetic acid moiety (present in all listed compounds) improves water solubility, whereas sulfanyl (e.g., ) or sulfonyl groups increase lipophilicity, affecting membrane permeability.

Biological Implications :

Research Findings on Analogous Compounds

- MK-6892 (): A potent HCAR2 agonist with a large oxadiazole-pyridinyl scaffold, demonstrating that bulkier substituents can reduce side effects (e.g., flushing) compared to smaller ligands like niacin.

- DNA Docking Studies (): Oxadiazole-acetic acid derivatives exhibit binding energies of −6.58 kcal/mol, suggesting moderate affinity for nucleic acids, likely via intercalation or groove binding.

Biological Activity

The compound 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article aims to delve into the biological activity of this compound, supported by various studies and data tables that illustrate its potential efficacy.

Structural Overview

The molecular structure of 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid consists of a chromenyl group linked to an oxadiazole ring and an acetic acid moiety. This unique structure contributes to its biological properties, particularly its interaction with cellular targets involved in cancer progression.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those containing chromenyl groups. For instance, a series of 3-(2H-chromen-3-yl)-5-aryl-1,2,4-oxadiazole derivatives demonstrated significant activity against various cancer cell lines. One notable compound from this series, identified as WYJ-2, exhibited an EC50 value of 18.57 ± 0.98 nM in activating Toll-like receptor (TLR) 2/1 pathways in human cells and induced pyroptosis in cancer cells through NLRP3 inflammasome activation .

The mechanisms underlying the anticancer activity of 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid include:

- Induction of Apoptosis : The compound triggers mitochondrial apoptotic pathways and increases reactive oxygen species (ROS) levels in cancer cells .

- Cell Cycle Arrest : Studies have shown that treatment with related compounds can lead to alterations in cell cycle distribution in HepG-2 cells, increasing the proportion of cells in the G0/G1 phase and decreasing those in the G2/M phase .

- Targeting Key Enzymes : The oxadiazole scaffold has been associated with the inhibition of various enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDACs) .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| WYJ-2 | NSCLC | 18.57 | TLR activation & pyroptosis |

| Compound 10c | HCT-116 | 1.82 | Mitochondrial apoptosis |

| Compound 5a | HepG-2 | 35.58 | Cell cycle arrest |

Case Studies

Several case studies have explored the biological activity of oxadiazole derivatives:

- Case Study on WYJ-2 : In vitro studies showed that WYJ-2 not only activated TLR pathways but also exhibited effective anti-non-small cell lung cancer (NSCLC) activity both in vitro and in vivo. The compound's ability to induce pyroptosis suggests a novel mechanism for cancer therapy .

- Case Study on Compound 10c : This derivative demonstrated potent anticancer activity across multiple cell lines with IC50 values ranging from 1.82 to 5.55 µM , indicating strong cytotoxic effects without significant side effects .

Q & A

Advanced Question

- Reaction mechanism modeling : Use Gaussian or ORCA to simulate cyclization pathways (e.g., transition state analysis for oxadiazole formation) .

- Electronic properties : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks. For example, the chromene’s C3 position is often reactive due to high electron density .

- Docking studies : Predict binding affinities with target proteins (e.g., topoisomerase II for anticancer activity) using AutoDock Vina .

What strategies mitigate stability issues during storage and handling?

Basic Question

- Light sensitivity : Store in amber vials at –20°C, as chromene derivatives are prone to photodegradation .

- Hydrolytic stability : Avoid aqueous buffers at high pH; the oxadiazole ring may hydrolyze to amidoximes. Use lyophilized forms for long-term storage .

Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

How can researchers optimize reaction yields in large-scale synthesis?

Advanced Question

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for oxadiazole cyclization. Yields improved from 45% to 72% in triazole-acetic acid derivatives .

- Solvent selection : Use DMF for polar intermediates or switch to toluene for Friedel-Crafts reactions involving chromene .

- Workup optimization : Employ column chromatography with gradient elution (hexane:EtOAc 8:2 to 6:4) to separate acetic acid derivatives from unreacted starting materials .

What are the challenges in characterizing tautomeric forms of this compound?

Advanced Question

The oxadiazole ring can exhibit tautomerism, complicating spectral interpretation:

- X-ray crystallography : Resolve tautomeric states unambiguously. For example, the 1,2,4-oxadiazole form was confirmed in a related chromene hybrid via single-crystal analysis .

- Dynamic NMR : Monitor temperature-dependent shifts to detect tautomeric equilibria in solution .

How do substituents on the chromene ring influence biological activity?

Advanced Question

- Electron-donating groups (e.g., –OCH₃) : Enhance anticancer activity by increasing lipophilicity and membrane permeability. A methoxy-substituted analog showed 3-fold lower IC₅₀ against MCF-7 cells .

- Halogen substituents (e.g., –Cl) : Improve antibacterial potency by facilitating hydrophobic interactions with bacterial enzymes .

Methodological Note : Synthesize derivatives via Claisen-Schmidt condensation or Suzuki coupling and compare SAR trends .

What analytical techniques are critical for purity assessment?

Basic Question

- HPLC : Use a C18 column (MeCN:H₂O 70:30) to detect impurities <0.1% .

- Elemental analysis : Validate carbon/nitrogen content within ±0.4% of theoretical values .

- Mass spectrometry : Confirm molecular ion peaks via ESI-MS in positive ion mode .

How can researchers address low solubility in pharmacological assays?

Advanced Question

- Prodrug design : Esterify the acetic acid group (e.g., methyl ester) to enhance cell permeability, with hydrolysis in vivo regenerating the active form .

- Nanoformulation : Use liposomes or PLGA nanoparticles to improve aqueous solubility and bioavailability .

Validation : Compare solubility in DMSO, PBS, and simulated gastric fluid via UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.